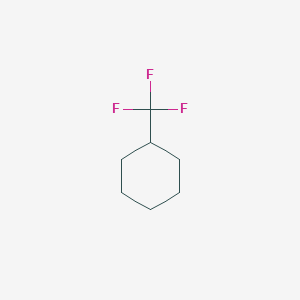

(Trifluorométhyl)cyclohexane

Vue d'ensemble

Description

(Trifluoromethyl)cyclohexane is an organic compound characterized by the presence of a trifluoromethyl group attached to a cyclohexane ring. This compound is notable for its unique structural properties and its applications in various fields, including pharmaceuticals, agrochemicals, and materials science .

Applications De Recherche Scientifique

(Trifluoromethyl)cyclohexane has several scientific research applications:

Mécanisme D'action

Target of Action

It’s known that trifluoromethyl groups are prevalent in pharmaceutical and agrochemical compounds . They often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Mode of Action

(Trifluoromethyl)cyclohexane is involved in the process of trifluoromethylation, which is a type of chemical reaction where a trifluoromethyl group is introduced into a molecule . This process is often catalyzed by photoredox processes . The trifluoromethyl group is generated as a radical, which can then interact with its targets .

Biochemical Pathways

Trifluoromethylation is a type of chemical reaction that introduces a trifluoromethyl group into a molecule . This process is often catalyzed by photoredox processes .

Pharmacokinetics

It’s known that the trifluoromethyl group can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity , which could potentially impact the bioavailability of the compound.

Result of Action

The introduction of a trifluoromethyl group into a molecule can often enhance the effect of medicine in terms of chemical and metabolic stability, lipophilicity, and binding selectivity .

Action Environment

It’s known that the trifluoromethylation process, in which it plays a role, can be catalyzed by photoredox processes , suggesting that light could potentially influence its action.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (Trifluoromethyl)cyclohexane typically involves the hydrogenation of hexatrifluoromethylbenzene. This process is challenging and requires elevated temperatures and pressures. For instance, a reaction conducted by O’Hagan’s lab required 14 days to achieve the desired material with a yield of just 13% .

Industrial Production Methods: Industrial production methods for (Trifluoromethyl)cyclohexane are not extensively documented, likely due to the complexity and low yield of the synthetic process. advancements in trifluoromethylation techniques, such as photoredox catalysis, may offer more efficient production routes in the future .

Analyse Des Réactions Chimiques

Types of Reactions: (Trifluoromethyl)cyclohexane can undergo various chemical reactions, including:

Reduction: The addition of hydrogen atoms or the removal of oxygen atoms.

Substitution: The replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like t-butyl hydroperoxide and reducing agents such as hydrogen gas. Substitution reactions often involve halogenating agents .

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoromethylcyclohexanol, while reduction could produce cyclohexane derivatives with varying degrees of fluorination .

Comparaison Avec Des Composés Similaires

Trifluoromethane: A simpler compound with a single trifluoromethyl group attached to a hydrogen atom.

Trifluoroethane: Contains a trifluoromethyl group attached to an ethane backbone.

Hexakis(trifluoromethyl)benzene: A more complex compound with six trifluoromethyl groups attached to a benzene ring.

Uniqueness: (Trifluoromethyl)cyclohexane is unique due to its cyclohexane ring structure combined with the trifluoromethyl group. This combination imparts distinct steric and electronic properties, making it a valuable compound in various applications .

Activité Biologique

(Trifluoromethyl)cyclohexane, a compound characterized by the presence of a trifluoromethyl group (-CF₃) attached to a cyclohexane ring, has garnered attention in recent years for its potential biological activities. The trifluoromethyl group significantly influences the physicochemical properties of organic compounds, enhancing their lipophilicity and metabolic stability, which can lead to increased bioactivity. This article explores the biological activity of (trifluoromethyl)cyclohexane, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

The molecular formula of (trifluoromethyl)cyclohexane is C₇H₁₁F₃. The trifluoromethyl group is known for its strong electron-withdrawing properties, which can affect the reactivity and interaction of the compound with biological targets.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing trifluoromethyl groups. For instance, a study demonstrated that derivatives of trifluoromethylcyclohexane exhibited significant cytotoxicity against various cancer cell lines, including A549 (lung cancer), HCT116 (colon cancer), and PC3 (prostate cancer) cells. The half-maximal inhibitory concentration (IC₅₀) values for these compounds were notably lower than those of traditional chemotherapeutics like Doxorubicin, indicating superior potency in some cases:

| Compound | Cell Line | IC₅₀ (µM) |

|---|---|---|

| Compound 8 | PACA2 | 22.4 |

| Compound 7 | PACA2 | 44.4 |

| Doxorubicin | PACA2 | 52.1 |

These findings suggest that the trifluoromethyl group may enhance the interaction with molecular targets involved in tumor growth and proliferation .

2. Antibacterial Properties

Compounds derived from (trifluoromethyl)cyclohexane have also shown promising antibacterial activity. A study assessed several derivatives against common bacterial strains such as E. coli and C. albicans. The minimum inhibitory concentrations (MICs) indicated that certain derivatives had potent antibacterial effects:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| Compound 8 | B. mycoides | 4.88 |

| Compound 9 | E. coli | 10.0 |

These results highlight the potential application of trifluoromethyl-substituted compounds in developing new antibacterial agents .

3. Anti-inflammatory Effects

In addition to anticancer and antibacterial activities, some studies have reported anti-inflammatory effects associated with trifluoromethyl compounds. The mechanism appears to involve modulation of inflammatory pathways, potentially through inhibition of pro-inflammatory cytokines or enzymes involved in inflammatory responses .

The biological activity of (trifluoromethyl)cyclohexane derivatives can be attributed to several mechanisms:

- Inhibition of Enzymatic Activity : The trifluoromethyl group may enhance binding affinity to specific enzymes or receptors due to its unique electronic properties.

- Altered Lipophilicity : Increased lipophilicity can improve membrane permeability, allowing better access to intracellular targets.

- Modulation of Gene Expression : Some studies indicate that these compounds can influence gene expression related to cell proliferation and apoptosis .

Case Studies

Several case studies have been documented regarding the synthesis and evaluation of biological activities of (trifluoromethyl)cyclohexane derivatives:

- Synthesis and Evaluation : A study synthesized various trifluoromethyl-substituted cyclohexanes and evaluated their biological activities against multiple cancer cell lines. Results indicated that certain structural modifications led to enhanced anticancer potency compared to non-fluorinated analogs .

- Mechanistic Insights : Research involving qRT-PCR analysis revealed that treatment with specific trifluoromethyl compounds resulted in down-regulation of key genes associated with tumorigenesis, such as EGFR and KRAS, providing insights into their mechanisms of action .

Propriétés

IUPAC Name |

trifluoromethylcyclohexane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F3/c8-7(9,10)6-4-2-1-3-5-6/h6H,1-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXPZOKVSFMRGMQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40424089 | |

| Record name | (trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

401-75-2 | |

| Record name | (Trifluoromethyl)cyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=401-75-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (trifluoromethyl)cyclohexane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40424089 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (Trifluoromethyl)cyclohexane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: All-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane exhibits a unique stereochemistry where all six trifluoromethyl (CF3) groups are located on the same side of the cyclohexane ring. [] This arrangement creates significant steric hindrance and results in a high barrier to ring inversion, calculated to be 27 kcal/mol. []

A: The all-cis configuration of the CF3 groups in all-cis 1,2,3,4,5,6-hexakis(trifluoromethyl)cyclohexane leads to an uneven distribution of electron density. X-ray crystallography and electrostatic profile analysis reveal a concentrated positive charge on the hydrogen face and a diffuse negative charge on the fluorine face of the molecule. [] This polarity enables the electropositive hydrogen face to coordinate with anions, displaying a particularly strong affinity for chloride ions (K≈103). []

A: Yes, difluoromethyl-substituted cyclohexanes can be synthesized by reacting unsaturated aldehydes with sulfur tetrafluoride (SF4) in the presence of potassium fluoride (KF). [] This reaction pathway offers a method for introducing fluorine atoms into cyclohexane structures.

A: 5-(Trifluoromethyl)cyclohexane-1,3-dione serves as a valuable building block in organic synthesis. [, ] Its structure allows for further functionalization and incorporation into more complex molecules, including bis-trifluoromethyl xanthene dione derivatives, which hold potential applications in pharmaceuticals, agriculture, and materials science. []

A: The equilibrium between the diastereoisomers of 6-methyl-2,4,6-tris(trifluoromethyl)tetrahydro-2H-pyran-2,4-diols, formed during trifluoroacetone trimerization, is significantly affected by solvent properties. [] Solvents with weak donor numbers, indicating lower basicity, favor the diastereoisomers with 1,3-cis-diaxial hydroxyl groups. []

A: Yes, machine learning algorithms, specifically support vector machines (SVM) utilizing RDKit descriptors, have demonstrated success in predicting the inhibitory activity of molecules containing (trifluoromethyl)cyclohexane groups against microsomal prostaglandin E2 synthase‐1 (mPGES‐1). [] This approach enables the identification of potentially potent mPGES‐1 inhibitors, which are relevant for treating inflammation.

A: Analysis of machine learning models, particularly those employing attention mechanisms, has revealed that the benzamide and trifluoromethyl cyclohexane groups are favorable substructures for enhancing the inhibitory activity against mPGES-1. [] This knowledge guides the design of novel mPGES-1 inhibitors with improved potency.

A: Decafluoro-1,3-bis-trifluoromethyl-cyclohexane serves as a solvent in studies investigating diffusion coefficients of various compounds, including 3,3-diethyl-pentane and 9H-xanthene-9-thione. [, ] Its unique properties make it suitable for studying molecular diffusion processes.

A: Yes, the vapor-liquid equilibrium of uranium hexafluoride with decafluorobis(trifluoromethyl)cyclohexane (C8F16) has been studied extensively. [] This research determined experimental diagrams for vapor-liquid equilibrium and vapor-liquid temperature-composition, providing valuable data for separation processes involving these compounds.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.